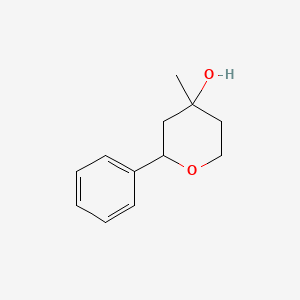

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol is an organic compound with the molecular formula C12H16O2. It is a member of the tetrahydropyran family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its tetrahydropyran ring structure, which is a six-membered ring containing one oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol is through Prins cyclization. This reaction involves the cyclization of homoallylic alcohol with an aldehyde under acidic conditions. For instance, the reaction of isoprenol with benzaldehyde in the presence of montmorillonite K10 as an acid catalyst can yield this compound . The reaction conditions typically include a temperature of 70°C, a ratio of aldehyde to isoprenol of 0.9:1, and the use of toluene as a solvent .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar Prins cyclization methods. The use of heterogeneous catalysts like montmorillonite K10 allows for repeated use with minimal loss of selectivity and reaction rate . This makes the process economically viable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol has several applications in scientific research:

Biology: In biological research, it serves as a model compound for studying the behavior of tetrahydropyran derivatives.

Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activities.

Industry: It is used in the production of perfumes and fragrances, imparting green, rose oxide-type odor notes.

Wirkmechanismus

The mechanism of action of tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol involves its interaction with various molecular targets and pathways. For instance, in Prins cyclization, the compound forms through the reaction of homoallylic alcohol with an aldehyde under acidic conditions . The reaction mechanism typically involves the formation of a carbocation intermediate, which then undergoes cyclization to form the tetrahydropyran ring.

Vergleich Mit ähnlichen Verbindungen

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol can be compared with other similar compounds such as:

Tetrahydro-4-methylene-2-phenyl-2H-pyran: This compound has a similar structure but with a methylene group instead of a methyl group.

5,6-Dihydro-4-methyl-2-phenyl-2H-pyran: Another similar compound with a different degree of saturation in the pyran ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biologische Aktivität

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol (THP) is a cyclic compound known for its diverse biological activities and applications in various fields, particularly in perfumery and organic synthesis. This article explores the biological activity of THP, focusing on its toxicological profile, mutagenicity, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

THP is characterized by its unique structure, which includes a tetrahydropyran ring with a methyl and phenyl substituent. This structural configuration contributes to its distinctive olfactory properties, making it valuable in fragrance compositions.

Safety Assessments

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated THP's toxicity through various studies:

- Dermal Penetration : An OECD 428/GLP study indicated that THP does not exhibit significant dermal penetration, suggesting low skin absorption potential.

- Genotoxicity : In bacterial reverse mutation assays (Ames test), THP did not induce mutagenic effects in several strains of Salmonella typhimurium and Escherichia coli, even at concentrations up to 5000 μg/plate .

- Clastogenicity : In vitro studies showed evidence of clastogenic activity only in the presence of metabolic activation (S9 mix), indicating that while THP may cause chromosomal aberrations under certain conditions, it is not inherently genotoxic .

Repeated Dose Toxicity

In a 28-day repeated dose toxicity study on Sprague Dawley rats, no mortality was observed at doses up to 1000 mg/kg/day. However, some physiological changes were noted, including increased water consumption and alterations in blood parameters at high doses . These findings suggest that while THP has a relatively safe profile at typical exposure levels, caution is warranted at elevated doses.

Applications in Organic Synthesis

THP has been investigated for its role as a solvent in organic reactions. Its hydrophobic nature allows it to effectively facilitate various organic transformations, including radical reactions and Grignard reactions . This versatility positions THP as a valuable compound in synthetic chemistry.

Case Studies

- Prins Cyclization : A study demonstrated the successful use of THP in Prins cyclization reactions, yielding products with potential applications in pharmaceuticals and agrochemicals. The reaction utilized montmorillonite K10 as an acid catalyst, showcasing THP's utility in green chemistry approaches .

- Perfume Composition : In perfumery, THP is noted for imparting distinct olfactory notes reminiscent of patchouli and rose oxide. Its cis-isomer is particularly favored for fragrance formulations due to its powerful green and rosy character .

Data Summary Table

Eigenschaften

CAS-Nummer |

63500-72-1 |

|---|---|

Molekularformel |

C12H16O2 |

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

4-methyl-2-phenyloxan-4-ol |

InChI |

InChI=1S/C12H16O2/c1-12(13)7-8-14-11(9-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |

InChI-Schlüssel |

UUQVBQLAIFOJHO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCOC(C1)C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.